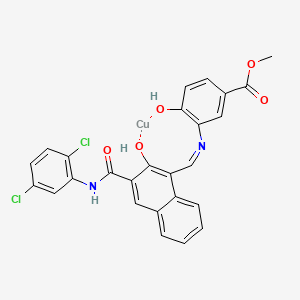

(Methyl 3-(((3-((2,5-dichloroanilino)carbonyl)-2-hydroxy-1-naphthyl)methylene)amino)-4-hydroxybenzoato(2-))copper

Description

Origins of Schiff Base Ligands

Schiff bases, first reported by Hugo Schiff in 1864, emerged as a pivotal class of organic compounds due to their imine (-C=N-) functional group. Early applications focused on their role as colorimetric indicators, but their utility expanded with the discovery of coordination capabilities. The integration of aromatic aldehydes, such as 2-hydroxy-1-naphthaldehyde, improved stability and enabled the synthesis of ligands resistant to hydrolysis. By the mid-20th century, researchers recognized the potential of Schiff bases to form stable metal complexes, particularly with copper(II), owing to the metal’s adaptable coordination geometry and redox activity.

Evolution of Copper-Schiff Base Systems

The 1960s marked a turning point with Ryōji Noyori’s development of chiral copper-Schiff base catalysts for asymmetric cyclopropanation. These discoveries underscored the relationship between ligand architecture and catalytic performance. Subsequent work explored heterocyclic and polynuclear systems, with naphthalene-derived ligands gaining prominence for their extended conjugation and steric bulk. The introduction of halogenated aniline components, such as 2,5-dichloroaniline, addressed challenges in tuning electron-withdrawing effects and enhancing oxidative stability.

Advancements in Structural Diversity

Modern synthetic strategies employ modular ligand design, combining salicylaldehyde derivatives, aminobenzoates, and halogenated amines to optimize metal-ligand interactions. The methyl 4-hydroxybenzoate fragment in the title complex exemplifies this approach, providing additional oxygen donor sites and influencing solubility properties. Crystallographic studies of analogous complexes reveal distorted square-planar or octahedral geometries, depending on the ligand’s denticity and counterion effects.

Properties

CAS No. |

85865-84-5 |

|---|---|

Molecular Formula |

C26H18Cl2CuN2O5 |

Molecular Weight |

572.9 g/mol |

IUPAC Name |

copper;methyl 3-[[3-[(2,5-dichlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]methylideneamino]-4-hydroxybenzoate |

InChI |

InChI=1S/C26H18Cl2N2O5.Cu/c1-35-26(34)15-6-9-23(31)22(11-15)29-13-19-17-5-3-2-4-14(17)10-18(24(19)32)25(33)30-21-12-16(27)7-8-20(21)28;/h2-13,31-32H,1H3,(H,30,33); |

InChI Key |

PBCABCXEVUHYRM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)N=CC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)Cl)Cl)O.[Cu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper typically involves the following steps:

Formation of the Dichloroanilino Intermediate: The initial step involves the reaction of 2,5-dichloroaniline with a suitable carbonyl compound to form the dichloroanilino intermediate.

Coupling with Hydroxy-Naphthyl Compound: The intermediate is then coupled with a hydroxy-naphthyl compound under controlled conditions to form the desired naphthyl derivative.

Coordination with Copper Ion: Finally, the naphthyl derivative is reacted with a copper salt (such as copper acetate) to form the copper-coordinated complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

Batch Processing: Involves the stepwise addition of reactants in a controlled environment.

Continuous Flow Processing: Utilizes a continuous flow of reactants through a reactor to maintain consistent production rates.

Chemical Reactions Analysis

Types of Reactions

[Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthyl derivatives, while reduction may produce reduced copper complexes .

Scientific Research Applications

[Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis reactions.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Studied for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of [Methyl 3-[[[3-[(2,5-dichloroanilino)carbonyl]-2-hydroxy-1-naphthyl]methylene]amino]-4-hydroxybenzoato(2-)]copper involves its interaction with molecular targets and pathways. The copper ion plays a crucial role in mediating redox reactions and coordinating with other molecules . The compound’s unique structure allows it to interact with specific enzymes and proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The target compound distinguishes itself through its multidentate Schiff base ligand, which incorporates a naphthyl ring and dichloroaniline moiety. These structural elements contrast with simpler copper complexes, such as (2-Methylimidazole)(2-(((5-chloro-2-oxyphenyl)imino)methyl)phenolato))copper(II) ([Cu(L)(2imi)]), which utilizes a monodentate 2-methylimidazole ligand and a bidentate phenolato-imine framework . Key differences include:

Biological Activity

The compound (Methyl 3-(((3-((2,5-dichloroanilino)carbonyl)-2-hydroxy-1-naphthyl)methylene)amino)-4-hydroxybenzoato(2-))copper is a complex organometallic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₁₇Cl₂N₃O₄Cu

- Molecular Weight : 426.3 g/mol

- Density : 1.388 g/cm³

- Boiling Point : 590.4 °C at 760 mmHg

Structural Features

The compound features a copper ion coordinated with a methyl ester of a substituted benzoic acid, which is linked to a naphthyl group through an amine bond. The presence of the dichloroaniline moiety suggests potential interactions with biological targets due to the electron-withdrawing nature of chlorine substituents.

- Antioxidant Activity : The copper complex has shown potential as an antioxidant, which may help in mitigating oxidative stress in cells. This activity is significant in preventing cellular damage and related diseases.

- Antimicrobial Properties : Studies indicate that copper complexes can exhibit antimicrobial activity. The mechanism often involves the disruption of microbial cell membranes and interference with metabolic processes.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, including those involved in cancer cell proliferation. This inhibition can lead to decreased tumor growth and improved therapeutic outcomes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of copper complexes, including those similar to the target compound. The results demonstrated that these complexes could induce apoptosis in cancer cells through the activation of caspase pathways. The specific copper complex under investigation showed enhanced efficacy against various cancer cell lines compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted on copper-based compounds highlighted their effectiveness against resistant bacterial strains. In vitro assays revealed that the compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a new antimicrobial agent .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.